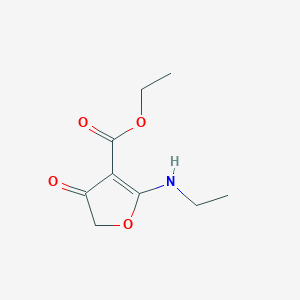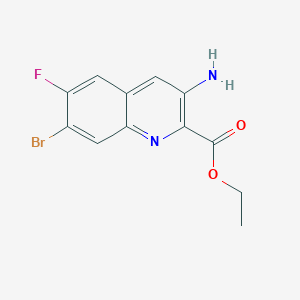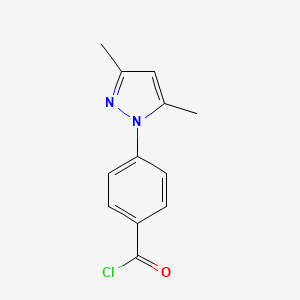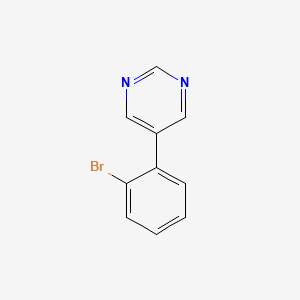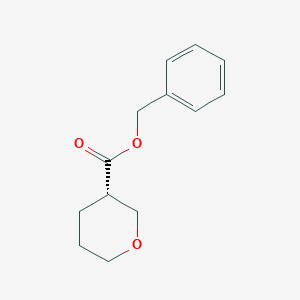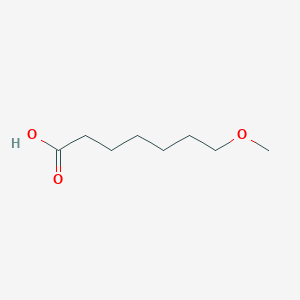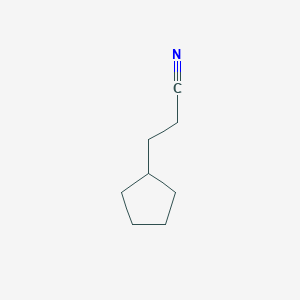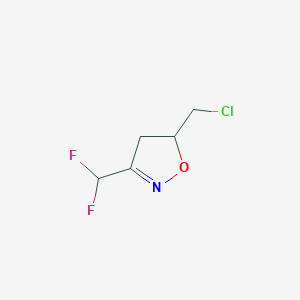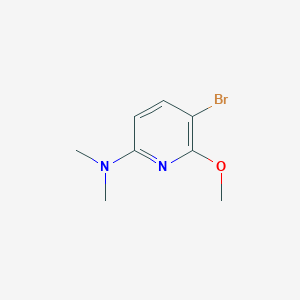
2-(hydroxymethyl)-5-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hydroxymethyl)-5-methoxybenzonitrile is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, featuring a hydroxymethyl group at the second position and a methoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-5-methoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxymethyl-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, which is then dehydrated to yield the nitrile . Another method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. Green synthesis methods, such as the use of ionic liquids, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-5-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 2-Carboxy-5-methoxy-benzonitrile.
Reduction: 2-Hydroxymethyl-5-methoxy-benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(hydroxymethyl)-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-5-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, the nitrile group can form coordination complexes with transition metals, which can be useful in catalysis and material science . The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxymethyl-5-methoxybenzaldehyde
- 2-Hydroxymethyl-5-methoxybenzoic acid
- 2-Hydroxymethyl-5-methoxybenzylamine
Uniqueness
2-(hydroxymethyl)-5-methoxybenzonitrile is unique due to the presence of both a nitrile and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-methoxybenzonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,11H,6H2,1H3 |
InChI Key |
SSRSZEDHGTWSEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



